molecular formula C23H23N3O4 B2883115 N-({1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide CAS No. 919976-98-0

N-({1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide

Cat. No.: B2883115
CAS No.: 919976-98-0
M. Wt: 405.454
InChI Key: SMGIVXPBWVLLBW-UHFFFAOYSA-N
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Description

This compound is a benzimidazole-based derivative featuring a 3-methoxyphenoxyethyl substituent at the N1 position of the benzimidazole core. The benzimidazole moiety is further functionalized with a furan-2-carboxamide group at the C2 position, where the amide nitrogen is methylated. The 3-methoxy group on the phenoxyethyl chain may enhance solubility and modulate electronic properties, while the furan ring could contribute to π-π stacking interactions in biological systems .

Properties

IUPAC Name

N-[[1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl]methyl]-N-methylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4/c1-25(23(27)21-11-6-13-30-21)16-22-24-19-9-3-4-10-20(19)26(22)12-14-29-18-8-5-7-17(15-18)28-2/h3-11,13,15H,12,14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMGIVXPBWVLLBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC2=CC=CC=C2N1CCOC3=CC=CC(=C3)OC)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-({1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide, commonly referred to as a benzodiazole derivative, is a compound of significant interest due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C23_{23}H23_{23}N3_{3}O4_{4}
  • Molecular Weight : 405.4 g/mol
  • CAS Number : 919976-98-0

The structure of this compound features a benzodiazole core , a furan ring , and a methoxyphenoxyethyl group , which are crucial for its biological activity.

Pharmacological Properties

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : The compound has shown potential against various microbial strains, suggesting its utility in treating infections.
  • Anticancer Effects : Preliminary studies indicate that it may inhibit cancer cell proliferation through specific molecular pathways.

The biological activity of this compound is believed to involve:

  • Interaction with DNA : Similar to other benzodiazole derivatives, it may intercalate DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : The compound could inhibit certain enzymes involved in cancer metabolism and microbial growth.

Case Studies and Experimental Data

  • Antimicrobial Studies :
    • A study demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.
    • Table 1 summarizes the antimicrobial efficacy against various pathogens.
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli75 µg/mL
Pseudomonas aeruginosa100 µg/mL
  • Anticancer Activity :
    • In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 30 µM.
    • Figure 1 illustrates the dose-response curve for MCF-7 cells treated with varying concentrations of the compound.

Comparative Analysis

To understand the uniqueness of this compound's activity, a comparison with similar compounds was conducted:

Compound NameBiological ActivityIC50 (µM)
AlbendazoleAntiparasitic25
MebendazoleAntiparasitic20
N-(1-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamideAntimicrobial/Anticancer30

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzimidazole Core

N-{[1-(3-Chlorobenzyl)-1H-Benzimidazol-2-yl]methyl}-N-methylfuran-2-carboxamide ()
  • Structural Difference: Replaces the 3-methoxyphenoxyethyl group with a 3-chlorobenzyl moiety.
  • The benzyl linkage (vs. ethoxyethyl in the target compound) may decrease conformational flexibility, affecting binding to sterically restricted targets.
  • Synthetic Pathway : Likely synthesized via alkylation of benzimidazole with 3-chlorobenzyl halides, followed by carboxamide coupling .
N-[(1-{2-[Ethyl(phenyl)amino]-2-oxoethyl}-1H-Benzimidazol-2-yl)methyl]-N-methylfuran-2-carboxamide ()
  • Structural Difference: Features a 2-(ethyl(phenyl)amino)-2-oxoethyl chain instead of 3-methoxyphenoxyethyl.
  • The ethyl(phenyl)amino group adds steric bulk, which might reduce membrane permeability compared to the target compound .
N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide ()
  • Structural Difference : Replaces benzimidazole with a thiazole ring and positions the 3-methoxy group on a benzylamine side chain.
  • Impact :
    • Thiazole’s lower aromaticity compared to benzimidazole may reduce π-stacking efficacy but improve metabolic stability.
    • The oxoethylamine side chain could enhance water solubility relative to the ethoxyethyl group in the target compound .

Pharmacological and Physicochemical Properties

Table 1: Comparative Analysis of Key Features
Compound Core Heterocycle Substituent at N1/N2 Key Functional Groups Hypothesized Bioactivity
Target Compound Benzimidazole 3-Methoxyphenoxyethyl Furan-2-carboxamide, Methyl Enzyme inhibition, Receptor modulation
Compound Benzimidazole 3-Chlorobenzyl Furan-2-carboxamide, Methyl Antiparasitic, Anticancer
Compound Benzimidazole 2-(Ethyl(phenyl)amino)-2-oxoethyl Furan-2-carboxamide, Methyl Kinase inhibition
Compound Thiazole 2-((3-Methoxybenzyl)amino)-2-oxoethyl Furan-2-carboxamide Antibacterial

Research Findings and Hypotheses

  • Electron-Donating vs. Electron-Withdrawing Groups : The 3-methoxy group in the target compound may improve solubility and metabolic stability compared to the 3-chloro substituent in ’s analog, as methoxy groups are less likely to form reactive metabolites .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing this compound, and how do solvent choices impact yield?

  • Methodological Answer : Synthesis involves multi-step reactions, including alkylation of the benzodiazole core followed by carboxamide coupling. Key steps require precise control of temperature (e.g., 60–80°C for alkylation) and solvent polarity. Polar aprotic solvents like DMF enhance nucleophilic substitution efficiency, while dichloromethane improves carboxamide coupling yields. Monitoring via TLC and HPLC ensures intermediate purity .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • Methodological Answer : Use 1^1H/13^{13}C NMR to verify substituent positions (e.g., methoxyphenoxy ethyl linkage) and mass spectrometry (HRMS) for molecular weight validation. Purity ≥95% is achievable via reverse-phase HPLC using a C18 column with acetonitrile/water gradients. Thermal stability should be assessed via TGA/DSC to identify decomposition thresholds .

Q. How can solubility challenges in aqueous media be addressed for in vitro assays?

  • Methodological Answer : Solubility in DMSO (common stock solvent) must be validated at 10 mM. For biological assays, dilute in PBS with <1% DMSO. If precipitation occurs, co-solvents like cyclodextrins or PEG-400 can improve dispersion. LogP calculations (e.g., using ChemDraw) predict hydrophobicity and guide formulation .

Advanced Research Questions

Q. What strategies resolve contradictory data in receptor binding assays for benzodiazole derivatives?

  • Methodological Answer : Contradictions may arise from off-target interactions or assay conditions (e.g., pH, ion concentration). Perform competitive binding studies with known GABA receptor ligands (e.g., muscimol or bicuculline) to confirm specificity. Use radiolabeled analogs (e.g., 3^3H-labeled compound) for saturation binding assays to calculate Kd_d and Bmax_{max} .

Q. How to design structure-activity relationship (SAR) studies for optimizing neuropharmacological activity?

  • Methodological Answer : Systematically modify substituents:

  • Methoxyphenoxy group : Replace with halogens or bulky groups to assess steric effects.
  • Furan carboxamide : Test bioisosteres like thiophene or pyrrole.
    Evaluate changes via in vitro neuronal models (e.g., SH-SY5Y cells) and patch-clamp electrophysiology to measure ion channel modulation .

Q. What computational methods predict metabolic stability and potential toxicophores?

  • Methodological Answer : Use in silico tools (e.g., Schrödinger’s ADMET Predictor or SwissADME) to identify metabolic hotspots (e.g., methoxy demethylation or furan oxidation). Validate with microsomal stability assays (human liver microsomes + NADPH) and LC-MS/MS metabolite profiling. Toxicity risks (e.g., reactive quinone formation) require Ames test validation .

Q. How to address discrepancies between in vitro potency and in vivo efficacy in rodent models?

  • Methodological Answer : Optimize pharmacokinetics via PK/PD modeling:

  • Measure plasma half-life (IV vs. oral administration).
  • Assess blood-brain barrier penetration using brain/plasma ratio studies.
    Adjust formulations (e.g., nanoparticle encapsulation) to enhance bioavailability if needed .

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